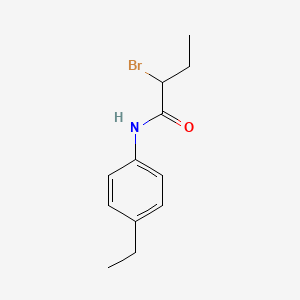

2-bromo-N-(4-ethylphenyl)butanamide

Description

Contextualization within Alpha-Halogenated Amides and N-Arylbutanamide Chemistry

2-bromo-N-(4-ethylphenyl)butanamide belongs to two significant classes of organic compounds: α-halogenated amides and N-arylbutanamides. The α-halogenated amides are characterized by a halogen atom (in this case, bromine) attached to the carbon atom adjacent to the amide carbonyl group. nih.gov This structural feature makes the α-carbon electrophilic and susceptible to reactions with nucleophiles, rendering these compounds versatile building blocks in organic synthesis. nih.govacs.org The classical method for preparing α-halo amides often involves the reaction of an α-haloacetyl halide with an amine. nih.gov

The N-arylbutanamide portion of the molecule consists of a butanamide group where the nitrogen atom is directly attached to a phenyl ring, which is substituted with an ethyl group at the fourth position. The amide group is a cornerstone functional group found in a vast array of pharmaceuticals, natural products, and materials. pulsus.comajchem-a.com The synthesis of amides is a fundamental reaction in organic chemistry, often achieved by reacting carboxylic acid derivatives with amines. pulsus.comrsc.org Therefore, this compound combines the reactivity of an α-bromo amide with the structural characteristics of an N-aryl amide.

Significance of Chiral Alpha-Substituted Amides in Synthetic Organic Chemistry

The presence of a substituent at the α-carbon (the bromine atom) makes this compound a chiral molecule, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). Chiral α-substituted amides are of paramount importance in synthetic organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry. rsc.orgrsc.org

These chiral building blocks are crucial for constructing complex, enantiomerically pure molecules. nih.gov For instance, enantiopure α-chiral amides can be synthesized through various methods, including the use of chiral catalysts in cross-coupling reactions. nih.gov The development of stereoselective methods to synthesize and utilize chiral amides is a major focus of research, as it allows for the creation of specific isomers of medicinally important compounds. rsc.orgnih.gov The versatility of these compounds is further highlighted by their use in the synthesis of other valuable structures, such as β-lactams, which are core components of many antibiotics. nih.gov

Evolution of Research on Amide Derivatives and Their Synthetic Utility

Research on amide derivatives has a long and rich history, evolving from fundamental studies of their structure and reactivity to the development of sophisticated synthetic methodologies. The amide bond is so central to chemistry and biology that its formation is one of the most performed reactions in the pharmaceutical industry. rsc.org Historically, methods for amide synthesis involved reactions of amines with activated carboxylic acids like acyl chlorides or anhydrides. ajchem-a.com

Modern research has focused on developing more efficient and environmentally friendly methods. rsc.org This includes the use of coupling reagents that facilitate the direct union of carboxylic acids and amines and the development of catalytic systems that minimize waste. pulsus.comajchem-a.com Furthermore, the synthetic utility of amides has expanded beyond their role as stable linkages. They are now recognized as versatile functional groups that can participate in a wide range of transformations, including reductions, rearrangements, and cross-coupling reactions. rsc.org The resurgence of techniques like electrosynthesis has also opened new avenues for synthesizing and modifying amides under greener conditions. rsc.org

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic research involving this compound primarily focuses on its role as a key intermediate in the synthesis of more complex molecules. Due to its structure as an α-bromo N-aryl amide, it serves as a valuable precursor. Investigations often center on its reactions where the bromine atom is displaced by a nucleophile to introduce new functional groups at the α-position.

The primary objective of using this compound in research is to construct the core structures of target molecules, which may possess specific biological or material properties. For example, similar α-bromo amides are used in the synthesis of anticonvulsant agents and other pharmacologically active compounds. The academic inquiry is thus directed at optimizing reaction conditions, exploring the scope of its reactivity with different nucleophiles, and developing stereoselective transformations to control the chirality of the final products. While detailed research on this specific molecule is not extensively published under its own name, its structural motifs are common in synthetic pathways reported in chemical literature.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₆BrNO | sigmaaldrich.comscbt.com |

| Molecular Weight | 270.17 g/mol | sigmaaldrich.comscbt.com |

| Physical Form | Solid | sigmaaldrich.com |

| CAS Number | 1119450-18-8 | bldpharm.com |

| MDL Number | MFCD03030363 | sigmaaldrich.com |

| InChI Key | PZTAZKQZSOKENI-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | O=C(C(Br)CC)NC1=CC=C(CC)C=C1 | sigmaaldrich.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₁₆BrNO |

| Lidocaine | C₁₄H₂₂N₂O |

| (R)-Ibuprofen | C₁₃H₁₈O₂ |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-ethylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-9-5-7-10(8-6-9)14-12(15)11(13)4-2/h5-8,11H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTAZKQZSOKENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo N 4 Ethylphenyl Butanamide

Strategic Design of Synthetic Routes to the 2-bromo-N-(4-ethylphenyl)butanamide Scaffold

The construction of the this compound scaffold is typically achieved through a two-stage synthetic sequence. The initial and crucial step is the formation of the amide linkage between a 4-ethylaniline (B1216643) precursor and a butyric acid derivative. This is followed by the selective introduction of a bromine atom at the carbon adjacent to the carbonyl group.

Amide Bond Formation from 4-Ethylaniline Precursors

A common and effective method for forming the amide bond is the reaction of 4-ethylaniline with butyryl chloride. nih.govmasterorganicchemistry.com This is an example of a Schotten-Baumann reaction, where an amine is acylated by an acyl chloride. nih.gov The high reactivity of the acyl chloride allows the reaction to proceed readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com

While the use of acyl chlorides is prevalent, a variety of other coupling reagents have been developed for amide bond formation, particularly in cases where the starting materials are sensitive or when milder conditions are required. nih.govumich.edu These reagents activate the carboxylic acid, facilitating its reaction with the amine. nih.gov The choice of reagent can be critical, especially when dealing with less reactive anilines. researchgate.net

A range of modern coupling reagents are available, each with its own advantages. For instance, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to enhance efficiency and suppress side reactions. nih.govpeptide.com Other classes of reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which are known for their high coupling efficiency. peptide.comsigmaaldrich.com The selection of the appropriate reagent and reaction conditions, such as the solvent and base, is crucial for optimizing the yield and purity of the desired amide. researchgate.netluxembourg-bio.com

Table 1: Common Amide Coupling Reagents

| Reagent Class | Examples | Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used, byproduct removal can be a consideration. peptide.com |

| Phosphonium Salts | BOP, PyBOP | High efficiency, but byproducts can be hazardous. peptide.comsigmaaldrich.com | |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very efficient, with generally less hazardous byproducts than phosphonium salts. peptide.comsigmaaldrich.com |

Targeted Alpha-Bromination of Butanamide Derivatives

The second key transformation in the synthesis of this compound is the selective bromination at the alpha-position of the N-(4-ethylphenyl)butanamide intermediate. This reaction introduces the bromine atom at the carbon adjacent to the amide carbonyl group. wikipedia.org

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for radical bromination. numberanalytics.com In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and typically under reflux in a non-polar solvent like carbon tetrachloride, NBS can selectively brominate at allylic and benzylic positions. wikipedia.org For the alpha-bromination of carbonyl derivatives, the reaction can proceed via a radical pathway. wikipedia.org The reaction is initiated by the formation of a bromine radical from NBS. numberanalytics.com It is important to use freshly recrystallized NBS and anhydrous conditions to minimize the formation of byproducts. wikipedia.org

Elemental bromine (Br2) can also be employed for the alpha-bromination of carbonyl compounds. nih.govnih.gov This reaction typically proceeds through an electrophilic substitution mechanism on the enol or enolate form of the amide. The reaction can be catalyzed by an acid, which promotes the formation of the enol tautomer. In some cases, the reaction can be carried out without a catalyst. nih.gov The use of a solvent such as acetic acid is common in these procedures.

Table 2: Comparison of Brominating Agents for Alpha-Bromination

| Brominating Agent | Mechanism | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical numberanalytics.com | Radical initiator (e.g., AIBN), non-polar solvent, reflux wikipedia.org | Selective, milder than Br2, easier to handle. numberanalytics.com | Can be thermally unstable, requires anhydrous conditions. wikipedia.orgnih.gov |

| Elemental Bromine (Br2) | Electrophilic nih.gov | Acid catalyst, solvent (e.g., acetic acid) | Readily available, effective for a range of substrates. nih.gov | Highly corrosive and toxic, can lead to over-bromination. nih.gov |

Stereoselective Bromination Strategies for Chiral Induction at C2

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. Controlling the stereochemistry at this position is a significant challenge in modern organic synthesis. Several strategies can be employed for chiral induction.

One primary approach is the use of organocatalysis . Asymmetric α-halogenation of carbonyl compounds, such as aldehydes, can be achieved with high enantioselectivity using chiral amine catalysts. acs.orgnih.gov While direct asymmetric bromination of the pre-formed N-(4-ethylphenyl)butanamide is challenging, a related strategy would involve the asymmetric bromination of butanal using a chiral organocatalyst, followed by oxidation and amidation.

Another effective method involves starting with a chiral precursor . For instance, chiral α-amino acids can be converted into chiral α-bromo acids with retention of stereochemistry through a diazotization-halogenation process. nih.govnih.gov The resulting chiral 2-bromobutanoic acid could then be coupled with 4-ethylaniline to yield a specific enantiomer of the final product.

The use of chiral auxiliaries represents a third strategy. A chiral auxiliary, such as Oppolzer's camphorsultam, can be attached to the butanoic acid backbone. nih.gov The diastereomeric α-bromoamides formed after bromination can then be separated, and subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched product. nih.gov Studies on similar 2-bromo amides show that the choice of reagents can influence the stereochemical outcome, with silver salts like Ag₂O promoting retention of configuration during substitution reactions at the chiral center. datapdf.comacs.orgacs.org

Optimization of Reaction Parameters for Yield and Selectivity

Fine-tuning reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound.

Solvent System Selection and Reaction Efficiency

The choice of solvent significantly impacts both the HVZ and amidation steps. The HVZ reaction is often performed in the absence of a solvent or in a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) to prevent unwanted side reactions, such as hydrolysis of the acyl bromide intermediate. missouri.edu For the bromination of certain aromatic compounds, polar aprotic solvents like DMF have been shown to provide high selectivity. missouri.edu

For the subsequent amidation step, a different solvent system may be optimal. Dichloromethane (DCM) is a common choice for amide coupling reactions as it is relatively inert and effectively dissolves a wide range of organic compounds. acs.org The selection of a solvent must balance reactant solubility, reaction rate, and ease of product isolation.

| Parameter | Solvent System | Rationale | Potential Impact on Efficiency |

| HVZ Bromination | Neat (No Solvent) or CCl₄ | Prevents hydrolysis of acyl bromide intermediate, favors radical pathway. | High efficiency for the bromination step. |

| Amidation | Dichloromethane (DCM) or Acetonitrile | Good solubility for acyl halide and amine; relatively inert. | Facilitates high conversion rates for amide formation. |

| Alternative | Tetrahydrofuran (THF) | Aprotic ether solvent, can be suitable for both steps if telescoped. | May require stricter anhydrous conditions to be efficient. |

Temperature and Pressure Control for Maximizing Product Formation

Temperature is a crucial parameter. The HVZ reaction itself is known to require harsh conditions, often involving high temperatures (e.g., reflux) and extended reaction times to proceed efficiently. alfa-chemistry.comnrochemistry.com However, the subsequent amidation of the reactive 2-bromobutanoyl bromide with 4-ethylaniline is typically performed at lower temperatures, often starting at 0 °C and allowing the reaction to warm to room temperature to control the exothermic reaction and minimize side-product formation.

Pressure control is particularly relevant for industrial applications or when using volatile reagents. acs.org While many lab-scale syntheses are run at atmospheric pressure, applying a vacuum can be used to remove volatile byproducts, driving the reaction equilibrium toward the product. elsevierpure.com Conversely, in some high-temperature flow processes, applying back-pressure can prevent the boiling of reagents or solvents, ensuring they remain in the liquid phase for the required residence time. acs.org

| Reaction Step | Optimal Temperature | Rationale | Impact on Product Formation |

| HVZ Bromination | High (e.g., >100 °C) | Overcomes activation energy for enol formation and bromination. | Maximizes conversion of butanoic acid to the acyl bromide intermediate. |

| Amidation | Low to Ambient (0 °C to 25 °C) | Controls exothermicity of the reaction with the amine, enhances selectivity. | Maximizes yield of the final amide product by preventing degradation. |

| Pressure | Atmospheric or Vacuum | Atmospheric is standard; vacuum can remove HBr byproduct. | Vacuum can drive the amidation to completion. |

Catalyst Development and Mechanistic Role in Synthetic Transformations

Catalysis is central to the synthesis. In the HVZ step, phosphorus tribromide (PBr₃) is the key catalyst. Its role is to convert the carboxylic acid's hydroxyl group into a good leaving group, facilitating the formation of the acyl bromide, which is the active species for α-bromination. wikipedia.org Alternatively, N-Bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often in conjunction with an acid catalyst, for the α-bromination of carbonyl derivatives. wikipedia.orgmasterorganicchemistry.com

For the amidation step, particularly if starting from the carboxylic acid and amine directly, coupling agents are required. Reagents like N,N′-Dicyclohexylcarbodiimide (DCC) are often used, sometimes with a catalyst like 4-Dimethylaminopyridine (DMAP), to activate the carboxylic acid for nucleophilic attack by the amine. acs.org In the context of the adapted HVZ route, the high reactivity of the 2-bromobutanoyl bromide intermediate often precludes the need for an additional catalyst in the amidation step.

Process Intensification and Industrial-Scale Synthesis Considerations

Translating the synthesis of this compound from the laboratory to an industrial scale requires a focus on process intensification—developing methods that are smaller, safer, cleaner, and more energy-efficient. cobaltcommunications.com

A key trend is the shift from traditional batch reactors to continuous flow systems . rsc.orgnih.govprolabas.com Flow chemistry offers superior control over reaction parameters like temperature and residence time, enhanced safety by minimizing the volume of hazardous intermediates at any given moment, and improved consistency. rsc.orgnih.gov The synthesis of amides and photochemical brominations have been successfully demonstrated and scaled up using continuous flow reactors. acs.orgacs.orgdigitellinc.comvapourtec.com For a multi-step synthesis, individual flow reactors can be "telescoped" together, allowing the product from one step to flow directly into the next, minimizing manual handling and purification steps. acs.org

On an industrial scale, factors beyond yield become paramount. These include:

Atom Economy and E-Factor: Minimizing waste is crucial. Direct amidation methods are sought to avoid the poor atom economy of coupling agents. nih.gov The environmental factor (E-factor), which is the ratio of the mass of waste to the mass of product, is a key metric for sustainability. pharmafeatures.com

Safety: Using in-situ generation of hazardous reagents like bromine can significantly improve the safety profile of the process. nih.gov

Automation and Analytics: Industrial processes rely on automated systems and Process Analytical Technology (PAT) to monitor reaction progress in real-time, ensuring quality and consistency while optimizing resource use. pharmafeatures.com

| Consideration | Batch Processing | Continuous Flow Processing | Industrial Advantage of Flow |

| Scale | Liters to Kiloliters | Grams to Kilograms per hour | Scalability by running longer or using parallel reactors ("scale-out"). researchgate.net |

| Safety | Large volume of reagents | Small reactor volume, minimal holdup of hazardous intermediates. researchgate.net | Inherently safer, especially for exothermic or hazardous reactions. nih.gov |

| Heat Transfer | Limited by surface-area-to-volume ratio | High surface-area-to-volume ratio | Excellent temperature control, preventing hotspots and side reactions. |

| Process Control | Manual or semi-automated additions | Precise, automated control of flow rates and residence time. | High consistency, reproducibility, and potential for automation. pharmafeatures.com |

Continuous Flow Synthesis Techniques

The synthesis of α-haloamides, including this compound, has traditionally been performed using batch processes. However, the adoption of continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability. nih.govnih.gov Flow chemistry involves the continuous pumping of reagents through a network of tubes or channels, where the reaction occurs. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields and purity. rsc.org

A key benefit of continuous flow systems is the enhanced safety profile, particularly when handling hazardous reagents like elemental bromine. nih.gov In a flow setup, only small volumes of the reaction mixture are present in the reactor at any given time, which significantly mitigates the risk of runaway reactions. nih.gov Furthermore, the in situ generation of reactive intermediates, such as acyl halides or brominating agents, can be seamlessly integrated into a continuous flow process, avoiding the need to store large quantities of unstable or corrosive substances. nih.gov

For the synthesis of N-aryl-2-bromoalkanamides like this compound, a potential continuous flow process could involve the reaction of an N-arylbutanamide with a brominating agent in a microreactor. Microreactors, with their high surface-area-to-volume ratio, facilitate excellent heat and mass transfer, which is crucial for controlling the exothermicity of bromination reactions and ensuring high selectivity. mdpi.commdpi.com The use of a tube-in-tube reactor design could also be employed for the safe handling of gaseous reagents or byproducts. acs.org

Research into the continuous flow synthesis of related α-halo amides has demonstrated the feasibility and benefits of this approach. For instance, the synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide, a precursor to Lidocaine, has been successfully demonstrated under flow conditions, highlighting the potential for industrial-scale production of this class of compounds. nih.gov

The table below illustrates typical parameters that could be employed in the continuous flow synthesis of N-aryl-2-bromoalkanamides, based on findings from related studies.

| Parameter | Value/Condition | Rationale |

| Reactants | N-(4-ethylphenyl)butanamide, N-Bromosuccinimide (NBS) | NBS is a safer and easier to handle brominating agent compared to liquid bromine. acs.org |

| Solvent | Acetonitrile, Dichloromethane | Solvents that can dissolve the reactants and are compatible with the reaction conditions. |

| Reactor Type | Packed-bed reactor with a solid acid catalyst or a microreactor | A packed-bed reactor can facilitate the reaction, while a microreactor offers superior control over reaction parameters. mdpi.commdpi.com |

| Temperature | 40-80 °C | Moderate temperatures are often sufficient to initiate the bromination without causing significant side product formation. |

| Residence Time | 5-30 minutes | Flow chemistry allows for significantly shorter reaction times compared to batch processes. nih.gov |

| Flow Rate | 0.1-1.0 mL/min | The flow rate is adjusted to achieve the desired residence time and production output. |

| Quenching | In-line quenching with an aqueous solution of sodium thiosulfate | To neutralize any unreacted brominating agent and ensure the safety of the final product stream. |

| Purification | In-line liquid-liquid extraction followed by a continuous crystallization unit | Integration of purification steps can lead to a fully continuous and automated process. |

Challenges in Scalable Production of Brominated Amides

The scalable production of brominated amides, such as this compound, presents several challenges that need to be addressed to ensure a safe, efficient, and economically viable manufacturing process. These challenges are often related to the inherent reactivity of brominating agents and the potential for side reactions.

One of the primary concerns in large-scale bromination is the handling of hazardous materials. nih.gov Elemental bromine is highly corrosive, toxic, and has a high vapor pressure, posing significant safety risks. acs.org While alternative brominating agents like N-bromosuccinimide (NBS) are safer to handle, they can still present challenges in terms of atom economy and byproduct removal on an industrial scale. acs.org The development of processes that utilize in situ generation of bromine from less hazardous precursors, such as the oxidation of bromide salts, is a promising strategy to mitigate these risks. nih.govacs.org

Controlling the regioselectivity of the bromination reaction is another critical aspect. For a compound like this compound, the desired outcome is the selective bromination at the α-position of the butanamide moiety. However, side reactions such as bromination of the aromatic ring can occur, leading to impurities that are often difficult to separate from the desired product. The choice of brominating agent, catalyst, and reaction conditions plays a crucial role in achieving high regioselectivity. organic-chemistry.org

The potential for runaway reactions is a significant safety concern in batch production, especially for exothermic bromination processes. nih.gov The heat generated during the reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. Continuous flow reactors offer a significant advantage in this regard due to their superior heat transfer capabilities, which allow for better temperature control and a safer reaction environment. nih.govnih.gov

Furthermore, the formation of byproducts, such as hydrogen bromide (HBr) in the case of using elemental bromine, can lead to corrosion of equipment and require additional neutralization and purification steps. google.com The workup and purification of the final product can also be challenging, as residual brominating agents or byproducts may need to be removed to meet the required purity specifications for pharmaceutical applications. acs.orgnih.gov

The table below summarizes the key challenges in the scalable production of brominated amides and potential mitigation strategies.

| Challenge | Description | Potential Mitigation Strategies |

| Handling of Hazardous Reagents | Brominating agents like elemental bromine are corrosive, toxic, and volatile. nih.govacs.org | Use of safer alternatives like N-bromosuccinimide (NBS). acs.org In situ generation of bromine from bromide salts. nih.gov |

| Control of Regioselectivity | Undesired side reactions, such as aromatic ring bromination, can occur. organic-chemistry.org | Optimization of reaction conditions (temperature, catalyst). Use of selective brominating agents. |

| Runaway Reactions | Exothermic nature of bromination can lead to thermal runaway in large batch reactors. nih.gov | Implementation of continuous flow synthesis for better heat management. nih.govnih.gov Careful monitoring of reaction temperature and pressure. |

| Byproduct Formation | Formation of corrosive byproducts like HBr. google.com | Use of a scavenger for byproducts. In-line neutralization and purification steps in a flow process. |

| Product Purification | Removal of unreacted reagents and byproducts to achieve high purity. acs.orgnih.gov | Development of efficient workup and crystallization procedures. Integration of continuous purification techniques like chromatography or crystallization. |

| Atom Economy | Some brominating agents have poor atom economy, leading to waste generation. acs.org | Selection of reagents with higher atom economy. Development of catalytic bromination processes. |

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Bromo N 4 Ethylphenyl Butanamide

Nucleophilic Substitution Reactions at the Stereogenic Alpha-Bromine Center

The carbon atom bonded to the bromine, known as the alpha-carbon, is a key site for reactivity. The electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom render this carbon electrophilic and susceptible to attack by nucleophiles. This leads to substitution of the bromine atom, a good leaving group.

Nucleophilic substitution at the alpha-carbon of α-haloamides can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism, with distinct stereochemical consequences.

SN2 Pathway : This mechanism involves a backside attack by the nucleophile on the alpha-carbon, leading to the displacement of the bromide ion in a single, concerted step. This pathway results in an inversion of the stereochemical configuration at the alpha-carbon. For an α-haloamide, the SN2 reaction is generally favored due to the primary or secondary nature of the alpha-carbon and the absence of factors that would stabilize a carbocation intermediate.

SN1 Pathway : This two-step mechanism begins with the departure of the leaving group (bromide) to form a carbocation intermediate, which is then attacked by the nucleophile. The carbocation intermediate is planar, allowing the nucleophile to attack from either face. This typically leads to a racemic mixture of products (both retention and inversion of configuration). While less common for this type of substrate, an SN1 pathway could be promoted by polar, protic solvents and a non-basic, weakly-coordinating nucleophile. The adjacent carbonyl group can somewhat stabilize the carbocation through resonance, but this effect is often not strong enough to make the SN1 route dominant.

The choice between these pathways is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the specific structure of the substrate.

The electrophilic alpha-carbon of 2-bromo-N-(4-ethylphenyl)butanamide readily reacts with a variety of nucleophiles. The replacement of the alpha-halogen atom is a common method for synthesizing α-substituted amides. nih.gov

Nitrogen Nucleophiles : Amines (primary, secondary, and tertiary) are effective nucleophiles for displacing the alpha-bromine. nih.gov This reaction is a fundamental method for the synthesis of α-amino amides, which are important substructures in peptides and biologically active molecules. nih.gov The reaction with ammonia (B1221849) or primary amines, for instance, would yield the corresponding α-amino-N-(4-ethylphenyl)butanamide.

Oxygen Nucleophiles : Alcohols and water can act as nucleophiles, leading to the formation of α-hydroxy or α-alkoxy amides. These reactions are often slower than those with nitrogen or sulfur nucleophiles and may require catalysis, such as the use of a silver salt to assist in the removal of the bromide ion. nih.gov Hydrolysis under neutral or acidic conditions can lead to the substitution of bromine with a hydroxyl group.

Sulfur Nucleophiles : Thiols and other sulfur-containing compounds are excellent nucleophiles and react efficiently to form α-thioether derivatives. This high nucleophilicity allows for facile C-S bond formation at the alpha-position. nih.gov

Below is a table summarizing the expected products from reactions with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Class |

| Nitrogen | Ammonia (NH₃) | α-Amino Amide |

| Nitrogen | Diethylamine ((CH₃CH₂)₂NH) | α-Dialkylamino Amide |

| Oxygen | Methanol (CH₃OH) | α-Methoxy Amide |

| Oxygen | Water (H₂O) | α-Hydroxy Amide |

| Sulfur | Ethanethiol (CH₃CH₂SH) | α-Ethylthio Amide |

The reactivity of the alpha-bromine center is modulated by both steric and electronic factors within the this compound molecule.

Electronic Effects : The carbonyl group (C=O) is strongly electron-withdrawing, which increases the electrophilicity of the adjacent alpha-carbon, making it more susceptible to nucleophilic attack. ncert.nic.in The 4-ethylphenyl group attached to the amide nitrogen has a relatively modest electronic influence on the alpha-carbon. The ethyl group is weakly electron-donating, which slightly increases the electron density on the aromatic ring, but this effect is transmitted weakly to the distant reaction center. The primary electronic driver of reactivity remains the α-carbonyl and α-bromo substitution. ncert.nic.in

Steric Effects : Steric hindrance plays a crucial role in nucleophilic substitution reactions. ncert.nic.in In this compound, the area around the alpha-carbon is relatively unencumbered, being attached to an ethyl group. This lack of significant steric bulk favors the SN2 mechanism, which is sensitive to crowding at the reaction site. ncert.nic.in The approach of a nucleophile is not significantly hindered.

The table below outlines the key structural and electronic influences on reactivity.

| Feature | Type | Influence on Reactivity |

| Carbonyl Group (α to Br) | Electronic | Strong electron-withdrawing effect increases electrophilicity of the α-carbon. |

| Bromine Atom (α to C=O) | Electronic | Electron-withdrawing effect enhances α-carbon electrophilicity; acts as a good leaving group. |

| Ethyl Group (at α-carbon) | Steric | Provides minimal steric hindrance, favoring SN2 pathways. |

| 4-Ethylphenyl Group (on N) | Electronic/Steric | Has a minor electronic impact on the α-carbon; its bulk is distant from the reaction center. |

Rearrangement Processes and Degradation Pathways Involving the Amide Group

Beyond substitution reactions, the amide moiety itself can participate in rearrangements or degradation, particularly under specific thermal or chemical conditions.

The Hofmann rearrangement is a well-known reaction that converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.org The mechanism requires treatment with bromine and a strong base. wikipedia.orgorgoreview.com

The key steps of the classical Hofmann rearrangement are:

Deprotonation of the primary amide by a base.

Reaction of the resulting anion with bromine to form an N-bromoamide.

A second deprotonation by the base to form a bromoamide anion.

Rearrangement of the bromoamide anion, where the alkyl group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion and forming an isocyanate.

Hydrolysis of the isocyanate to a carbamic acid, which then loses carbon dioxide to yield the primary amine. wikipedia.org

For this compound, which is a secondary amide, the classical Hofmann rearrangement is not possible. While it possesses an N-H proton that can be abstracted by a base, it lacks the second proton required for the formation of the bromoamide anion intermediate that undergoes the critical rearrangement step. Therefore, treating this compound with bromine and base will not lead to the characteristic Hofmann product. However, related degradation pathways under strong basic conditions, such as elimination of HBr or hydrolysis, are plausible.

The amide bond is generally robust, but it can be cleaved under certain conditions.

Thermal Stability : Amides are typically thermally stable compounds. Decomposition often requires high temperatures. The thermal decomposition of some N-substituted amides can proceed through homolysis (bond-breaking to form free radicals). rsc.org For this compound, significant heating could potentially lead to the elimination of hydrogen bromide or more complex fragmentation pathways rather than a clean rearrangement. Studies on related N-allyl α-halo amides show that thermal cyclization can occur at elevated temperatures (e.g., 150 °C), indicating that C-Br bond homolysis is a potential pathway under thermal stress. beilstein-journals.org

Chemical Stability : The amide bond is susceptible to hydrolysis under both acidic and basic conditions, although typically forcing conditions (e.g., strong acid or base and heat) are required.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. This would yield 2-bromobutanoic acid and 4-ethylaniline (B1216643).

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible step would produce the carboxylate salt of 2-bromobutanoic acid and 4-ethylaniline. The presence of the bromine atom on the alpha-carbon can influence the rate of hydrolysis, but the fundamental pathway of amide cleavage remains the same.

Oxidative and Reductive Manipulations of the Butanamide Framework

The butanamide framework of this compound offers several sites for oxidative and reductive transformations. These manipulations can be directed towards the amide functionality itself, the aryl ring, or the ethyl substituent, providing pathways to a range of derivatives. The selectivity of these reactions is paramount and often dictated by the choice of reagents and reaction conditions.

Selective Reduction of Amide and Aryl Moieties

The reduction of the amide group in this compound to an amine is a key transformation. However, the presence of other reducible functional groups, namely the aryl ring and the carbon-bromine bond, necessitates the use of selective reducing agents.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are well-known for their ability to reduce amides to amines. masterorganicchemistry.comlibretexts.orgyoutube.com The general mechanism involves the nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an iminium ion, which is then further reduced to the amine. youtube.com However, LiAlH₄ is a very powerful reducing agent and may lack chemoselectivity. It has been reported to reduce alkyl halides to alkanes, which would result in the unwanted removal of the bromine atom from the butanamide backbone. masterorganicchemistry.com

For a more selective reduction of the amide, milder and more specialized reagents are preferable. Catalytic hydrosilylation, using a silane (B1218182) in the presence of a catalyst, has emerged as a powerful method for the reduction of amides to amines under milder conditions. organic-chemistry.org Transition-metal-free protocols, for instance using tris(pentafluorophenyl)boron B(C₆F₅)₃ as a catalyst, have been shown to be effective for the reduction of secondary amides. organic-chemistry.org These methods often exhibit greater functional group tolerance, which could be advantageous for the selective reduction of the amide in this compound without affecting the bromo-substituent or the aromatic ring.

The reduction of the aryl moiety without affecting the amide or the bromo-substituent is a more challenging transformation and typically requires specific catalytic systems, such as those used in Birch reduction. However, these conditions are often harsh and may lead to the reduction of other functional groups.

| Reaction | Reagent/Catalyst | Product | Potential Challenges/Considerations |

| Amide Reduction | LiAlH₄ | N-(4-ethylphenyl)butan-1-amine | Lack of chemoselectivity, potential reduction of C-Br bond. masterorganicchemistry.com |

| Amide Reduction | Hydrosilanes with B(C₆F₅)₃ | N-(4-ethylphenyl)butan-1-amine | Milder conditions, potentially higher chemoselectivity. organic-chemistry.org |

Controlled Oxidation Reactions for Further Functionalization

The 4-ethylphenyl group of this compound is a primary target for controlled oxidation reactions. The ethyl group can potentially be oxidized to an acetyl group, a vinyl group, or a carboxylic acid, each transformation opening up new avenues for derivatization.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under alkaline conditions, are known to oxidize the alkyl side chains of aromatic rings to a carboxylic acid group. doubtnut.comtestbook.com In the case of this compound, this would likely lead to the formation of 4-(2-bromo-butanamido)benzoic acid. However, the harsh conditions of this reaction could also lead to the hydrolysis of the amide bond or other side reactions.

More controlled oxidation methods are required for selective functionalization. For instance, the oxidation of the ethyl group to an acetyl group would yield 2-bromo-N-(4-acetylphenyl)butanamide. This transformation could potentially be achieved using milder oxidizing agents, although specific conditions for this substrate have not been detailed in the provided search results. An efficient, metal-free domino protocol for the synthesis of benzamides from ethylarenes has been reported, which proceeds through the formation of a triiodomethyl ketone intermediate followed by nucleophilic substitution with aqueous ammonia. organic-chemistry.org While this is not a direct oxidation of the ethyl group to an acetyl group in the target molecule, it demonstrates the possibility of functionalizing the ethylarene moiety in the presence of an amide.

Electrochemical oxidation of N-aryl amides has also been investigated. For N-aryl-2,2-diphenylacetamides, anodic oxidation can lead to cleavage of the benzyl-carbonyl, carbonyl-N, or N-aryl bonds, depending on the substituents on the aryl group. researchgate.net Electron-donating groups tend to favor N-aryl bond cleavage. researchgate.net While these results indicate the potential for electrochemical manipulation, they also highlight the challenge of achieving controlled functionalization without fragmentation of the molecule.

| Reaction | Reagent/Catalyst | Potential Product | Potential Challenges/Considerations |

| Oxidation of Ethyl Group | Alkaline KMnO₄ | 4-(2-bromo-butanamido)benzoic acid | Harsh conditions, potential for side reactions. doubtnut.comtestbook.com |

| Oxidation of Ethyl Group | Iodine/TBHP then aq. ammonia | 4-(benzamido)benzoic acid from ethylbenzene | Domino reaction, not direct oxidation. organic-chemistry.org |

| Electrochemical Oxidation | Anodic Oxidation | Cleavage products | Lack of controlled functionalization. researchgate.net |

Functional Group Interconversions and Derivatization Potential

The bromine atom at the alpha position of the butanamide chain and the amide bond itself are key sites for functional group interconversions, allowing for the synthesis of a wide range of derivatives and analogs.

Conversion to Alpha-Substituted Butanoic Acids

The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 4-ethylaniline. masterorganicchemistry.com However, the primary interest often lies in modifying the alpha-position while retaining the amide or converting it to other functionalities.

A key transformation is the hydrolysis of the alpha-bromo group to an alpha-hydroxy group. The reaction of α-bromo carboxylic acids with an aqueous basic solution followed by an acidic work-up is a known method to produce α-hydroxy carboxylic acids. libretexts.org A similar reaction could potentially be applied to this compound to yield 2-hydroxy-N-(4-ethylphenyl)butanamide. The alpha-bromo amides are particularly reactive towards SN2 reactions due to the adjacent carbonyl group which stabilizes the transition state. libretexts.org

Furthermore, the hydrolysis of the alpha-bromo amide can be part of a sequence to generate alpha-substituted butanoic acids. For instance, if the amide is first hydrolyzed to 2-bromobutanoic acid, the bromine can then be substituted by various nucleophiles. A procedure for the hydrolysis of a similar compound, 2-bromo-4,5-dimethylacetanilide, to the corresponding aniline (B41778) has been described using aqueous sodium hydroxide under reflux. chemspider.com Applying similar conditions to this compound would likely lead to the hydrolysis of the amide bond.

| Reaction | Reagent/Catalyst | Potential Product | Notes |

| Hydrolysis of α-bromo amide | Aqueous base, then acid work-up | 2-hydroxy-N-(4-ethylphenyl)butanamide | Based on the reactivity of α-bromo carboxylic acids. libretexts.org |

| Hydrolysis of amide bond | NaOH (aq), heat | 2-bromobutanoic acid and 4-ethylaniline | Based on hydrolysis of a similar amide. masterorganicchemistry.comchemspider.com |

Pathways to Alpha-Aminobutanamide Derivatives and Related Analogs

The synthesis of alpha-aminobutanamide derivatives from this compound is a highly valuable transformation, as alpha-amino amides are important structural motifs in medicinal chemistry.

A common and efficient method to convert an alpha-bromo amide to an alpha-amino amide is through a two-step process involving an azide (B81097) intermediate. The first step is a nucleophilic substitution of the bromide with an azide ion, typically from sodium azide (NaN₃), to form 2-azido-N-(4-ethylphenyl)butanamide. researchgate.netnih.govnih.gov This reaction is generally carried out in a polar solvent like a mixture of ethanol (B145695) and water. researchgate.netnih.govnih.gov The resulting organic azides are relatively stable and serve as "masked" primary amines. rsc.org

The second step is the reduction of the azide to a primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing agents like lithium aluminum hydride (LiAlH₄). rsc.org The hydrogenation method is often preferred due to its mild conditions. This two-step sequence provides a clean pathway to 2-amino-N-(4-ethylphenyl)butanamide.

Direct amination of the alpha-bromo position with ammonia is another potential route. libretexts.org However, this method can sometimes lead to over-alkylation, producing secondary and tertiary amines as byproducts. The use of a large excess of ammonia can favor the formation of the primary amine. A patent describes the synthesis of DL-2-aminobutyramide from 2-bromobutyrate (B1202233) alkyl esters using liquid ammonia in an autoclave, demonstrating the feasibility of direct amination in a related system. doubtnut.com

| Reaction Pathway | Step 1 Reagents | Step 2 Reagents | Final Product | Notes |

| Azide Substitution and Reduction | NaN₃ in EtOH/H₂O | H₂, Pd/C or LiAlH₄ | 2-amino-N-(4-ethylphenyl)butanamide | A clean and high-yielding two-step process. researchgate.netnih.govrsc.org |

| Direct Amination | Excess Ammonia | - | 2-amino-N-(4-ethylphenyl)butanamide | Potential for over-alkylation. libretexts.orgdoubtnut.com |

Advanced Spectroscopic and Diffraction Based Structural Characterization of 2 Bromo N 4 Ethylphenyl Butanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Comprehensive Proton (¹H) NMR Analysis for Proton Environment and Coupling

A ¹H NMR spectrum of 2-bromo-N-(4-ethylphenyl)butanamide would be expected to reveal distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their integration, and their splitting patterns (multiplicity) would provide a wealth of structural information.

Aromatic Protons: The protons on the 4-ethylphenyl group would likely appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. Due to the para-substitution, a characteristic AA'BB' system, appearing as two doublets, would be anticipated.

Amide Proton (N-H): A broad singlet corresponding to the amide proton would be expected, with its chemical shift being concentration and solvent dependent.

Methine Proton (CH-Br): The proton attached to the carbon bearing the bromine atom would likely appear as a multiplet, due to coupling with the adjacent methylene (B1212753) protons of the butyl chain. Its chemical shift would be significantly downfield due to the deshielding effect of the electronegative bromine atom.

Methylene Protons (CH₂): The ethyl group's methylene protons and the butanamide chain's methylene protons would exhibit distinct signals, likely as multiplets, based on their coupling with neighboring protons.

Methyl Protons (CH₃): The terminal methyl groups of the ethyl and butyl chains would each produce a distinct signal, expected to be upfield and appearing as triplets due to coupling with the adjacent methylene groups.

Predicted ¹H NMR Data Table (Illustrative)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to -NH) | ~7.4 | Doublet | 2H |

| Aromatic (ortho to -CH₂CH₃) | ~7.2 | Doublet | 2H |

| Amide (N-H) | Variable | Singlet (broad) | 1H |

| Methine (CH-Br) | ~4.2-4.5 | Multiplet | 1H |

| Methylene (-CH₂-CH₃, ethyl) | ~2.6 | Quartet | 2H |

| Methylene (-CH₂-CHBr) | ~2.0-2.2 | Multiplet | 2H |

| Methyl (-CH₃, ethyl) | ~1.2 | Triplet | 3H |

Detailed Carbon-¹³C NMR for Carbon Backbone and Functional Group Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (C=O): The amide carbonyl carbon would be the most downfield signal, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The carbons of the phenyl ring would appear between δ 120 and 150 ppm. The carbon attached to the nitrogen (C-N) and the carbon attached to the ethyl group would have distinct chemical shifts from the other aromatic carbons.

Carbon-Bromine Bond (C-Br): The carbon atom directly bonded to the bromine would be found in the range of δ 40-60 ppm.

Aliphatic Carbons: The remaining methylene and methyl carbons of the ethyl and butyl groups would appear in the upfield region of the spectrum (δ 10-40 ppm).

Predicted ¹³C NMR Data Table (Illustrative)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Aromatic (C-N) | ~138 |

| Aromatic (C-CH₂CH₃) | ~140 |

| Aromatic (CH) | ~128-130 |

| Methine (CH-Br) | ~50 |

| Methylene (-CH₂CH₃, ethyl) | ~28 |

| Methylene (-CH₂-CHBr) | ~35 |

| Methyl (-CH₃, ethyl) | ~15 |

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would confirm the connectivity within the ethyl and butyl chains and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would display absorption bands corresponding to the various functional groups.

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ would indicate the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands would be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl stretch in a secondary amide.

N-H Bend (Amide II): A band in the region of 1520-1570 cm⁻¹ would correspond to the N-H bending vibration coupled with C-N stretching.

C-N Stretch: The C-N stretching vibration would likely appear in the 1200-1300 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency "fingerprint" region, typically between 500 and 700 cm⁻¹, would be indicative of the C-Br stretching vibration.

Predicted FT-IR Data Table (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium-Strong |

| C=O Stretch (Amide I) | ~1660 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium-Strong |

| C-N Stretch | ~1250 | Medium |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals.

Aromatic Ring Vibrations: The phenyl ring would show characteristic stretching vibrations in the 1580-1620 cm⁻¹ region.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations would be observable.

C-Br Stretch: The C-Br stretch would also be visible in the Raman spectrum, often providing a clearer signal than in the IR spectrum for heavier halogens.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry is an indispensable tool for the validation of the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. This allows for the determination of a unique molecular formula.

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques to generate ions for mass spectrometric analysis, each providing complementary information about the molecule's structure.

Electron Ionization (EI):

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M+•) and extensive fragmentation. mdpi.com The resulting mass spectrum is a fingerprint of the molecule, characterized by numerous fragment ions that reveal its structural motifs.

For this compound, the molecular ion peak would be observed. Key fragmentation pathways would likely include:

α-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. nih.gov This would result in the loss of a propyl radical to form a stable acylium ion. Another likely α-cleavage would be the loss of the ethyl group from the butanamide chain.

McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, which would be a characteristic fragmentation for this compound. nih.gov

Cleavage of the C-Br bond: The carbon-bromine bond is relatively weak and can cleave to generate a carbocation and a bromine radical. rsc.org

Cleavage of the amide bond: The C-N bond of the amide can cleave, leading to the formation of ions corresponding to the N-(4-ethylphenyl)amino group and the 2-bromobutanoyl group.

Electrospray Ionization (ESI):

ESI is a soft ionization technique that typically generates protonated molecules ([M+H]+) or other adducts with minimal fragmentation. mdpi.comnih.gov This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected precursor ion and obtain structural information.

In the ESI-MS/MS spectrum of [this compound+H]+, characteristic fragmentation would involve the loss of small neutral molecules, such as:

Loss of HBr.

Loss of the butanoyl side chain.

Cleavage of the amide bond.

A plausible fragmentation pattern for this compound under ESI-MS/MS is detailed in the table below.

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |

| 270.06/272.06 | 15 | 190.00 | HBr | [M+H-HBr]+ |

| 270.06/272.06 | 20 | 122.10 | C4H6BrO | [4-ethylaniline+H]+ |

| 270.06/272.06 | 25 | 149.97/151.97 | C8H9N | [2-bromobutanoyl]+ |

Table 1: Illustrative ESI-MS/MS Fragmentation Data for [this compound+H]+

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, 79Br and 81Br, with nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z) for any ion containing a single bromine atom. This "M" and "M+2" pattern is a definitive indicator of the presence of bromine in the molecule.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction on a single crystal provides the most definitive structural information, revealing the precise spatial arrangement of atoms within the crystal lattice.

By successfully growing a single crystal of this compound, its three-dimensional structure can be determined with high precision. The analysis of the diffraction pattern allows for the calculation of exact bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

Below is a table of hypothetical, yet chemically reasonable, crystallographic data for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1302.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.375 |

Table 2: Illustrative Crystallographic Data for this compound

| Bond | Length (Å) | Angle | Value (°) | Torsion Angle | Value (°) |

| C-Br | 1.95 | C-C-Br | 112.5 | C-C-C-Br | -65.8 |

| C=O | 1.24 | O=C-N | 123.1 | O=C-N-C | 175.2 |

| C-N | 1.35 | C-N-C | 125.8 | C-C-N-C | 85.3 |

Table 3: Illustrative Bond Lengths, Angles, and Torsional Angles for this compound

The crystal structure reveals how individual molecules pack together in the solid state, which is governed by various intermolecular interactions. For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The amide functional group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules would form hydrogen-bonded chains or dimers in the crystal lattice. For instance, the N-H of one molecule could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The presence of the ethylphenyl ring allows for potential π-π stacking interactions between adjacent aromatic rings, further stabilizing the crystal packing.

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom on a neighboring molecule, such as the carbonyl oxygen.

The this compound molecule contains a chiral center at the carbon atom bearing the bromine. Single-crystal XRD is a powerful technique for the unambiguous determination of the absolute stereochemistry of a chiral molecule. usm.edusoton.ac.ukmit.edunih.gov This is typically achieved through the analysis of anomalous dispersion effects, especially when a heavy atom like bromine is present. The Flack parameter, derived from the crystallographic data, provides a reliable indication of the correct enantiomer. A value close to zero for the correct enantiomeric structure confirms the absolute configuration.

Computational Chemistry and Theoretical Modeling of 2 Bromo N 4 Ethylphenyl Butanamide

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical methods are employed to model the electronic distribution and energy of a molecule, which in turn govern its reactivity. These ab initio calculations provide a detailed picture of the molecule's fundamental electronic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic ground state of a molecule. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the most stable three-dimensional arrangement of atoms in 2-bromo-N-(4-ethylphenyl)butanamide can be calculated. researchgate.netresearchgate.net These calculations minimize the total energy of the system to predict key structural parameters.

In related N-aromatic amide structures, studies have revealed the influence of substituents on bond lengths and angles. nih.govresearchgate.net For this compound, the planarity of the amide group and the orientation of the phenyl ring are critical geometric features. The N-H bond is often found to be in an anti conformation relative to the carbonyl group (C=O) in the side chain of similar amide compounds. nih.govresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT The following data is illustrative, based on typical values for similar organic amides.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.24 |

| C-N (amide) | 1.35 | |

| N-H | 1.01 | |

| C-Br | 1.95 | |

| C-C (phenyl) | 1.39 (avg.) | |

| Bond Angles (º) | O=C-N | 122.5 |

| C-N-H | 119.0 | |

| C-C-Br | 110.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the highest energy orbital containing electrons, represents the molecule's ability to act as a nucleophile (electron donor). youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, indicates the molecule's capacity to act as an electrophile (electron acceptor). youtube.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich 4-ethylphenyl ring system. The LUMO is likely localized on the butanamide portion of the molecule, particularly around the antibonding orbitals of the C-Br and C=O bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound The following data is for illustrative purposes.

| Orbital | Energy (eV) | Description |

| HOMO | -6.15 | Primarily located on the ethylphenyl ring; site of electron donation. |

| LUMO | -0.98 | Distributed across the C-Br and C=O bonds; site of electron acceptance. |

| HOMO-LUMO Gap | 5.17 | Indicates moderate chemical stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. walisongo.ac.idyoutube.com It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map uses a color scale where red indicates regions of high electron density (negative potential), which are favorable for electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the bromine atom. These areas are the primary sites for interaction with electrophiles. The most positive potential (blue) would be found around the amide hydrogen (N-H), making it the most likely site for deprotonation or interaction with a nucleophile. walisongo.ac.idresearchgate.net The aromatic ring typically shows a neutral (green) or slightly negative potential.

Conformational Analysis and Molecular Dynamics Simulations

While quantum mechanics describes the static electronic nature of a molecule, conformational analysis and molecular dynamics simulations explore its flexibility and behavior over time.

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. By systematically rotating key dihedral angles—such as those defining the orientation of the ethylphenyl group relative to the amide plane and the conformation of the bromo-butane chain—an energy landscape can be mapped.

Computational studies on similar amides have shown that the steric and electronic effects of substituents play a significant role in determining the most stable conformer. nih.gov For this molecule, the conformer that minimizes steric hindrance between the bulky ethylphenyl group and the bromo-butanamide chain, while preserving favorable electronic interactions, would be the most populated at equilibrium.

Table 3: Illustrative Relative Energies of Potential Conformers The following data is for illustrative purposes.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Description |

| 1 (Global Minimum) | ~180° | 0.00 | trans (anti-periplanar) arrangement, minimizes steric clash. |

| 2 | ~0° | +3.5 | cis (syn-periplanar) arrangement, sterically hindered. |

| 3 | ~90° | +1.8 | Orthogonal arrangement. |

Molecular Dynamics (MD) simulations can model the motion of atoms in this compound over time, providing insights into its dynamic behavior in different environments (e.g., in a solvent). These simulations reveal how the molecule vibrates, rotates, and changes conformation.

A key dynamic feature is the rotational energy barrier around specific bonds. The C(O)-N amide bond, for instance, has a significant partial double-bond character due to resonance, resulting in a relatively high barrier to rotation. This restricts the molecule's flexibility and has important implications for its structure and interactions. Calculating this barrier provides a quantitative measure of the amide bond's rigidity. Similarly, the rotational barriers for the single bonds connecting the phenyl ring and the alkyl chains can be determined, offering a complete picture of the molecule's flexibility.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be instrumental in the structural elucidation and characterization of molecules like this compound. These predictions, when validated against experimental data, provide a deeper understanding of the molecule's electronic and structural properties.

Computational NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard practice in modern chemistry. nih.gov Techniques such as Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method are frequently employed to calculate the isotropic shielding tensors of nuclei. nih.gov These shielding values can then be converted into chemical shifts.

For a molecule like this compound, a systematic computational study would involve:

Conformational Analysis: Identifying the lowest energy conformers of the molecule, as chemical shifts are highly sensitive to the three-dimensional structure.

DFT Calculations: Performing geometry optimization and subsequent GIAO-DFT calculations for each significant conformer.

Data Analysis: Averaging the calculated chemical shifts based on the Boltzmann population of the conformers and comparing them with experimental data, if available.

Recent advancements in deep learning and graph neural networks have also shown promise in improving the accuracy of chemical shift predictions, sometimes outperforming traditional DFT methods in speed and accuracy. nih.govarxiv.org However, no specific studies applying these methods to this compound have been reported.

A hypothetical data table for predicted versus experimental chemical shifts would be structured as follows:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C=O | Data not available | Data not available | - | - |

| CH-Br | Data not available | Data not available | Data not available | Data not available |

| ... | Data not available | Data not available | Data not available | Data not available |

Crucially, the data to populate such a table for this compound is not present in the current body of scientific literature.

Simulation of Vibrational Spectra (IR, Raman)

Theoretical simulations of vibrational spectra, such as Infrared (IR) and Raman, are invaluable for assigning experimental vibrational bands to specific molecular motions. These simulations are typically performed using DFT calculations to compute the harmonic vibrational frequencies.

The process for this compound would involve:

Optimization of the molecular geometry to a stationary point on the potential energy surface.

Calculation of the second derivatives of the energy with respect to the nuclear coordinates to obtain the force constants and, subsequently, the vibrational frequencies.

Calculation of IR intensities and Raman activities to generate a theoretical spectrum.

A comparison of the simulated spectra with experimental data allows for a detailed vibrational assignment. researchgate.net This can help confirm the presence of functional groups and provide insights into the molecule's structure and bonding. researchgate.net

A representative data table for vibrational analysis would appear as:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Assignment |

| ν(N-H) | Data not available | Data not available | Data not available | N-H stretch |

| ν(C=O) | Data not available | Data not available | Data not available | Carbonyl stretch |

| ν(C-Br) | Data not available | Data not available | Data not available | C-Br stretch |

| ... | Data not available | Data not available | Data not available | ... |

As with the NMR data, no specific simulated or experimental vibrational spectra for this compound have been published.

Theoretical Studies of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction pathways. For this compound, theoretical studies could provide significant insights into its formation and reactivity.

Computational Elucidation of Bromination Pathways and Regioselectivity

The synthesis of this compound likely involves the bromination of the corresponding butanamide precursor. Theoretical studies could be employed to investigate the mechanism of this bromination reaction. This would involve mapping the potential energy surface for different possible pathways, such as free-radical or electrophilic bromination.

By calculating the activation energies for the formation of different possible regioisomers, computational methods can predict the regioselectivity of the reaction. For instance, calculations could determine whether bromination at the alpha-carbon (position 2) is favored over other positions.

Mechanism of Nucleophilic Substitutions at the Bromine Center

The bromine atom in this compound represents an electrophilic center susceptible to nucleophilic attack. ksu.edu.sa Such reactions are fundamental in organic chemistry and can proceed through different mechanisms, most commonly S(_N)1 and S(_N)2. chemguide.co.ukencyclopedia.pub

A computational investigation into the nucleophilic substitution reactions of this compound would involve:

Modeling the Reactants and Products: Defining the structures of the starting material, the nucleophile, and the expected substitution product.

Locating Transition States: Searching for the transition state structures for both the S(_N)1 (stepwise, involving a carbocation intermediate) and S(_N)2 (concerted) pathways. ksu.edu.sachemguide.co.uk The geometry and energy of these transition states are critical in determining the favored mechanism.

Calculating Activation Barriers: The energy difference between the reactants and the transition state provides the activation energy for each pathway. The pathway with the lower activation energy is generally the kinetically favored one.

For this compound, which is a secondary bromide, it is possible that both S(_N)1 and S(_N)2 mechanisms could be competitive. chemguide.co.uk Factors such as the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center would influence the predominant pathway. ksu.edu.sachemguide.co.uk Theoretical calculations can systematically investigate the effects of these variables.

A hypothetical energy profile diagram derived from such a study would illustrate the relative energies of reactants, intermediates, transition states, and products for the S(_N)1 and S(_N)2 pathways. However, no such specific studies have been conducted for this compound.

Applications of 2 Bromo N 4 Ethylphenyl Butanamide As a Versatile Chemical Intermediate

Precursor in the Synthesis of N-Arylbutanamide Derivatives with Modified Frameworks

The core structure of 2-bromo-N-(4-ethylphenyl)butanamide is readily modified, allowing for the synthesis of a broad spectrum of N-arylbutanamide derivatives. These modifications can range from simple substitutions to the introduction of complex ring systems.

The bromine atom on this compound can be displaced by a variety of nucleophiles in standard SN2 reactions. nih.gov This allows for the synthesis of a library of analogs where the bromine is replaced by different atoms or functional groups. The electrophilic nature of the carbon atom attached to the bromine is enhanced by the adjacent electron-withdrawing carbonyl group of the amide.

This substitution pathway opens the door to creating analogs with tailored properties. For example, reaction with amines would yield amino-acid-like structures, while reaction with thiols would introduce sulfur-containing moieties. The steric and electronic properties of the final molecule can be fine-tuned by the choice of the incoming nucleophile. This versatility is crucial in fields like medicinal chemistry and materials science, where structure-activity relationships are explored.

Table 1: Examples of Nucleophilic Substitution Reactions for Synthesizing N-Aryl Butanamide Analogs

| Nucleophile | Reagent Example | Resulting Substituent | Product Class |

| Amine | Ammonia (B1221849), Primary/Secondary Amines | -NH₂, -NHR, -NR₂ | α-Amino Amides |

| Thiol | Sodium Hydrosulfide, Thiolates | -SH, -SR | α-Thio Amides |

| Hydroxide (B78521) | Sodium Hydroxide | -OH | α-Hydroxy Amides |

| Cyanide | Sodium Cyanide | -CN | α-Cyano Amides |

| Azide (B81097) | Sodium Azide | -N₃ | α-Azido Amides |

Building on the principle of nucleophilic substitution, this compound serves as an excellent electrophile for attaching various heterocyclic rings. Many heterocyclic compounds contain nucleophilic nitrogen, sulfur, or oxygen atoms that can readily displace the bromide. For instance, the thiol group of a 1,3,4-oxadiazole (B1194373) derivative can react with an α-bromo amide to form a new carbon-sulfur bond, effectively tethering the heterocycle to the butanamide backbone. researchgate.net

This methodology allows for the creation of hybrid molecules that combine the structural features of the butanamide with the diverse chemical and biological properties of heterocycles. researchgate.net Benzofuran, piperidine, and pyrimidine (B1678525) are other examples of heterocyclic systems that can be introduced, leading to complex scaffolds with potential applications in various areas of chemical research. researchgate.netresearchgate.net

Table 2: Examples of Heterocyclic Moieties for Introduction

| Heterocycle Class | Nucleophilic Atom | Example Heterocycle | Potential Application Area |

| Oxadiazoles | Sulfur (as thiol) | 5-Phenyl-1,3,4-oxadiazole-2-thiol | Medicinal Chemistry researchgate.net |

| Triazoles | Nitrogen | 1,2,3-Triazole (via azide-alkyne cycloaddition) | Bioorthogonal Chemistry |

| Imidazoles | Nitrogen | Imidazole | Catalysis, Ligand Synthesis |

| Thiophenes | Sulfur (as thiolate) | Thiophene-2-thiol | Materials Science |

| Pyridines | Nitrogen | 4-Aminopyridine | Pharmaceutical Scaffolds |

Building Block for Complex Organic Architectures

Beyond simple substitution, the reactivity of this compound can be harnessed in more complex transformations to construct intricate molecular architectures like polycyclic systems and macrocycles.